[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O4 and its molecular weight is 497.349. The purity is usually 95%.
BenchChem offers high-quality [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, which is then converted to the second intermediate, [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, through a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is obtained by esterification of the second intermediate with methanol and HCl gas.
Starting Materials
2-methoxybenzaldehyde, 2-bromoacetophenone, methylamine, acetic anhydride, copper sulfate, sodium ascorbate, sodium azide, 4-bromo-3-methylphenylboronic acid, sodium hydroxide, methyl iodide, triethylamine, 1,2,3-triazole-4-carboxylic acid, thionyl chloride, methanol, HCl gas
Reaction
Step 1: Synthesis of 2-(2-methoxyphenyl)-2-hydroxyacetaldehyde from 2-methoxybenzaldehyde and methylamine, Step 2: Synthesis of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid from 2-(2-methoxyphenyl)-2-hydroxyacetaldehyde and 2-bromoacetophenone, Step 3: Synthesis of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate from [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid and 4-bromo-3-methylphenylboronic acid through copper-catalyzed azide-alkyne cycloaddition reaction, Step 4: Esterification of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate with methanol and HCl gas to obtain the final product, [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
properties
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-11-16(9-10-18(13)24)28-14(2)21(26-27-28)23(29)31-12-19-15(3)32-22(25-19)17-7-5-6-8-20(17)30-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNKHUYMPKBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.